methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 4, a sec-butyl group at the N1 position, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their bioactivity, structural diversity, and applications in coordination chemistry. The sec-butyl substituent at N1 introduces steric bulk, which may influence reactivity and binding properties compared to smaller alkyl or aryl groups.
Properties
IUPAC Name |
methyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBPSEMECXAGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-bromo-1-sec-butyl-1H-pyrazole and methyl acetoacetate.
Esterification: The carboxylic acid group at the 3-position is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques would be optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly impacts physicochemical properties and reactivity. Key analogues include:
Key Observations :
Positional and Functional Group Modifications
- Bromine at Position 4 : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Analogues lacking bromine, such as methyl shikimate derivatives, show distinct reactivity profiles focused on ester hydrolysis or hydroxylation .

- Ester Group Variations : Replacing the methyl ester with an ethyl group (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) increases lipophilicity, which may enhance membrane permeability in bioactive compounds .
Biological Activity
Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications in medicinal chemistry, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure with the following characteristics:
- Molecular Formula : CHBrNO
- Functional Groups : Bromine atom, methyl ester, and sec-butyl group.
The presence of the bromine atom and the ester group significantly influences its binding affinity to biological targets, making it a valuable scaffold in drug discovery.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its reactivity, allowing it to modulate various biological pathways. This interaction can lead to inhibition or activation of specific enzymes, thereby influencing cellular processes .
Biological Activities
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
- Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal activity .
2. Anticancer Properties
- Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to methyl 4-bromo-1-sec-butyl-1H-pyrazole have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of apoptosis .
3. Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some studies have reported that related pyrazole compounds serve as selective COX inhibitors .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

